N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule characterized by a hybrid structure combining a furan-2-yl ethyl group, a propanamide linker, and a 1,2,4-oxadiazole ring substituted with an indol-6-yl moiety. The indole substituent, with its electron-rich aromatic system, may facilitate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H18N4O3/c24-17(21-10-8-15-2-1-11-25-15)5-6-18-22-19(23-26-18)14-4-3-13-7-9-20-16(13)12-14/h1-4,7,9,11-12,20H,5-6,8,10H2,(H,21,24) |
InChI Key |
VDHPHXFAJBFMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Preparation
Cyclocondensation with Propanoyl Chloride
- Coupling : React amidoxime with propanoyl chloride (1.1 eq) in dry DCM, catalyzed by triethylamine (2 eq) at 0°C.
- Cyclization : Heat to reflux (40°C, 6 h) to form 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid.
Functionalization with Furan-2-yl Ethylamine
The propanamide side chain is introduced via carbodiimide-mediated coupling.
Synthesis of 2-(Furan-2-yl)ethylamine
Amide Bond Formation
- Activation : 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (1 eq) treated with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF (0°C, 30 min).
- Coupling : Add 2-(furan-2-yl)ethylamine (1.2 eq), stir at RT (12 h).
Optimization and Troubleshooting
Indole Protection-Deprotection
Solvent and Temperature Effects
- Oxadiazole Cyclization : DCM at reflux outperforms THF in yield (78% vs. 62%).
- Amide Coupling : DMF > DCM in solubility, reducing side products.
Analytical and Spectroscopic Validation
Table 1: Key Spectroscopic Data for Intermediate and Final Compound
| Compound | IR (cm−1) | 1H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Amidoxime intermediate | 3350 (N–H), 2210 (C≡N) | 8.2 (s, 2H, NH2) | 179.09 |
| Oxadiazole-propanoic acid | 1710 (C=O) | 2.8 (t, 2H, CH2) | 298.11 |
| Final compound | 1665 (amide C=O) | 7.6 (d, 1H, indole H) | 409.18 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Core Structure : 1,2,4-oxadiazole linked to a piperidine-carboxamide.
- Key Features : Fluorophenyl and methylphenyl substituents enhance lipophilicity and target binding.
- Activity : Exhibited high binding affinity to Mycobacterium tuberculosis targets and favorable ADMET properties .
- Comparison : The fluorophenyl group in C22 may improve membrane permeability compared to the indol-6-yl group in the target compound, which could enhance CNS penetration or indole-specific receptor interactions .
N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide (850719-62-9)
- Core Structure : 1,2,4-oxadiazole with a furan-methylpropanamide chain.
- Key Features : Methylphenyl substitution on oxadiazole vs. indol-6-yl in the target compound.
- Comparison : The indol-6-yl group in the target compound may confer distinct electronic effects and binding specificity compared to methylphenyl, possibly influencing selectivity for serotonin or kinase targets .
Thiazole and Triazole-Based Analogues
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
- Core Structure : Thiazole ring instead of oxadiazole.
- Key Features : Fluorophenyl and furan groups.
- Activity : Potent KPNB1 inhibition and anticancer activity in cell assays .
- Comparison : The oxadiazole core in the target compound may offer greater metabolic stability than thiazole, while the indole substituent could broaden target specificity .
2.2.2 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Core Structure : Triazole with furan and sulfanyl-acetamide groups.
- Key Features : Anti-exudative activity comparable to diclofenac .
- Comparison : The oxadiazole-propanamide linker in the target compound may improve pharmacokinetic profiles compared to triazole-sulfanyl derivatives .
Pharmacokinetic and ADMET Considerations
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
